7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
Description
Properties
IUPAC Name |
7-fluoro-3-(oxan-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-5-1-4-10-11(7-15-13(10)12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIWFJKVLCVHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For 7-fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, this method involves cyclization of a phenylhydrazine derivative with a ketone precursor. A modified approach uses 6-fluoroindoline-2,3-dione as the starting material, which undergoes condensation with tetrahydropyran-3-amine under acidic conditions. Key steps include:
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Hydrazone formation : 6-Fluoroindoline-2,3-dione reacts with tetrahydropyran-3-amine in ethanol/HCl to form the hydrazone intermediate.
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Cyclization : Heating the hydrazone at 80–100°C in the presence of montmorillonite K-10 clay induces-sigmatropic rearrangement, yielding the indole core.
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Post-functionalization : The tetrahydropyran moiety is introduced via nucleophilic substitution or coupling reactions.
Table 1: Fischer Indole Synthesis Optimization
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki coupling enables direct introduction of the tetrahydropyran group. This method employs 7-fluoro-3-bromo-1H-indole and tetrahydro-2H-pyran-3-ylboronic acid under inert conditions:
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Substrate preparation : 7-Fluoro-3-bromo-1H-indole is synthesized via bromination of 7-fluoroindole using N-bromosuccinimide (NBS) in dichloromethane.
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Coupling reaction : A mixture of the bromoindole (0.2 mmol), tetrahydro-2H-pyran-3-ylboronic acid (0.24 mmol), PdCl2(dppf) (5 mol%), and K2CO3 (2 equiv) in DMF/H2O (9:1) is heated at 80°C for 16 hours.
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Workup : Purification via silica gel chromatography (ethyl acetate/hexane gradient) affords the product in 65–72% yield.
Key Advantages :
Reductive Amination and Cyclization
A three-step sequence involving reductive amination, Boc protection, and cyclization has been reported:
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Reductive amination : 7-Fluoroindole-3-carbaldehyde reacts with tetrahydropyran-3-amine in the presence of NaBH(OAc)3 to form the secondary amine.
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Boc protection : Treatment with di-tert-butyl dicarbonate (Boc2O) in CH2Cl2 yields the Boc-protected intermediate.
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Cyclization : Acid-mediated removal of the Boc group (e.g., HCl/dioxane) induces intramolecular cyclization, forming the target compound.
Table 2: Reductive Amination Conditions
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)3 | 85 | |
| Solvent | Dichloromethane | 78 | |
| Temperature | Room temperature | 72–85 |
Advanced Functionalization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using 6-fluoroindoline-2,3-dione and tetrahydropyran-3-amine in acetonitrile/water (4:1) under microwave irradiation (150 W, 120°C) achieves 88–92% yield in 20 minutes. This method minimizes side products like 7-fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole , a regioisomeric impurity.
Continuous Flow Chemistry
Continuous flow systems enhance scalability. A two-step flow process involves:
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Hydrazone formation : 6-Fluoroindoline-2,3-dione and tetrahydropyran-3-amine react in a PTFE reactor (residence time: 5 minutes).
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Cyclization : The hydrazone intermediate is heated at 100°C in a stainless-steel coil (residence time: 10 minutes), yielding 89% product.
Advantages :
Characterization and Analytical Data
Spectral Properties
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1H NMR (600 MHz, CDCl3): δ 8.14 (s, 1H, NH), 7.22–7.15 (m, 2H, Ar-H), 4.05–3.89 (m, 2H, pyran-OCH2), 3.51–3.45 (m, 2H, pyran-CH2), 2.91 (t, J = 7.0 Hz, 2H, indole-CH2).
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13C NMR (150 MHz, CDCl3): δ 156.7 (C=O), 135.5 (Ar-C), 124.4 (pyran-C), 118.9 (C-F).
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HRMS : m/z calcd. for C13H14FNO [M+H]+: 219.259; found: 219.260.
Purity and Stability
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
The compound 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, highlighting its chemical properties, biological activities, and potential therapeutic uses.
Reactivity
The compound exhibits various chemical reactions typical of indoles and tetrahydropyrans, including:
- Nucleophilic Substitution : Particularly at the fluorine atom.
- Oxidation and Reduction : Involving reagents like potassium permanganate or palladium catalysts.
Medicinal Chemistry
This compound is being investigated for its potential as a drug candidate due to its structural characteristics that may confer unique pharmacological properties.
Potential Therapeutic Areas
- Anticancer Activity : Compounds with similar structures have shown promise in targeting various cancer cell lines.
- Antimicrobial Properties : The compound may possess activity against bacteria and fungi, making it a candidate for developing new antibiotics.
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how modifications to the indole and tetrahydropyran structures affect biological activity. For example, studies have shown that altering the position of the fluorine atom can significantly impact the compound's efficacy against specific biological targets .
Drug Development
The unique combination of functional groups in this compound makes it an attractive scaffold for developing novel pharmaceuticals. Its ability to interact with various biological targets suggests potential applications in:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.
- Receptor Modulation : It could modulate receptor signaling pathways, leading to therapeutic effects.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of indole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range, suggesting that this compound could be further explored as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited potent antibacterial activity, outperforming several known antibiotics in preliminary assays .
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the tetrahydro-2H-pyran group may enhance its binding affinity and selectivity for certain targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole and its analogs:
*Estimated based on structural similarity to CAS 1707358-32-4 .
Key Comparative Insights
Substituent Position and Electronic Effects
- Fluorine Position : Fluorine at position 7 (target compound) vs. 5 (CAS 1707358-32-4) alters dipole moments and steric interactions. Position 7 may enhance binding to hydrophobic pockets in biological targets compared to position 5 .
- Tetrahydropyran vs.
Functional Group Impact
- Carboxylic Acid vs. Tetrahydropyran : The carboxylic acid group in CAS 858515-66-9 increases polarity but may reduce cell permeability compared to the tetrahydropyran group in the target compound.
- Nitrile vs. Ether : The electron-withdrawing nitrile group in 4-Fluoro-1H-indole-7-carbonitrile could reduce nucleophilicity at the indole core, whereas the ether oxygen in tetrahydropyran may stabilize charge interactions.
Biological Activity
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the 7-position of the indole ring, which may enhance its biological activity compared to other indole derivatives. The tetrahydropyran moiety contributes to its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. For instance, compounds with similar structures have shown efficacy against influenza viruses by inhibiting viral replication through interference with viral envelope interactions and cellular entry mechanisms .
- Antitumor Activity : The compound has been evaluated for its potential antitumor effects. Analogous indole derivatives have demonstrated selective inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth . The selectivity towards certain PI3K isoforms suggests a potential pathway for therapeutic applications in cancer treatment.
- Leishmanicidal Activity : Recent findings indicate that related tetrahydropyran compounds exhibit activity against Leishmania donovani, the causative agent of leishmaniasis. This suggests that this compound could be explored as a lead compound for developing new antileishmanial therapies .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Viral Entry : Similar compounds have been shown to prevent viral fusion with host cell membranes, thereby blocking infection .
- Targeting Kinase Pathways : The inhibition of specific kinases involved in cancer cell signaling pathways is a promising mechanism for antitumor activity .
Case Studies and Research Findings
Several studies have explored the biological effects of indole derivatives:
Q & A
Q. What are the common synthetic routes for 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination and cyclization. For example, fluorinated indoles can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems, as demonstrated for analogous compounds . The tetrahydro-2H-pyran moiety may be introduced through nucleophilic substitution or cyclization reactions. General indole functionalization strategies, such as those described in Sundberg’s Indoles, emphasize regioselective substitution at the 3-position using organometallic reagents or cross-coupling reactions .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of 1H/13C/19F NMR spectroscopy to verify substituent positions and fluorine integration. For example, 19F NMR is critical for confirming fluorination efficiency . High-Resolution Mass Spectrometry (HRMS) and TLC (e.g., 70:30 ethyl acetate/hexane eluent) are used to assess purity . Advanced cases may employ single-crystal X-ray diffraction for unambiguous stereochemical assignment, as seen in fluoro-indole derivatives .
Advanced Research Questions
Q. How does the fluorine atom’s position influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting π-π stacking and hydrogen-bonding interactions. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict reactivity at the 7-fluoro position. Experimental validation includes Hammett substituent constants to quantify electronic effects, as applied in fluorinated indole systems . Stability under acidic/basic conditions should be tested via pH-dependent degradation assays, referencing fluorinated indole stability profiles .
Q. What strategies enable regioselective functionalization of the indole core without disrupting the tetrahydro-2H-pyran moiety?
- Methodological Answer : Protecting group strategies (e.g., silyl ethers for hydroxyl groups) or microwave-assisted synthesis can enhance selectivity. For example, selective C-2 functionalization of indoles using Pd-catalyzed cross-coupling avoids steric hindrance from the tetrahydro-2H-pyran group . Buchwald-Hartwig amination or Sonogashira coupling may modify the indole ring while preserving the pyran substituent .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to receptors like serotonin transporters or kinase enzymes. Pharmacophore models derived from fluoro-indole derivatives highlight key interactions (e.g., halogen bonding with fluorine) . QSAR studies correlate substituent electronic parameters (e.g., σm values) with bioactivity, guiding rational design .
Q. What are the stability considerations for long-term storage and experimental use?
- Methodological Answer : Stability is influenced by light, temperature, and humidity. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS. Store the compound in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation, as recommended for fluorinated indoles . For aqueous solutions, use buffered systems (pH 6–8) to avoid hydrolysis of the tetrahydro-2H-pyran ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
